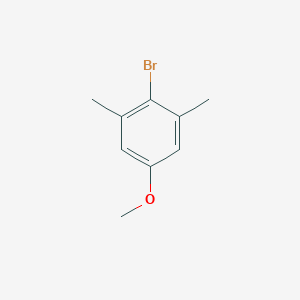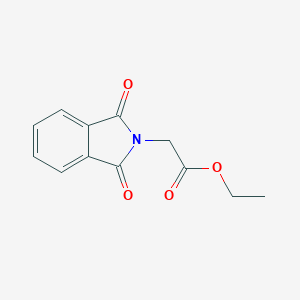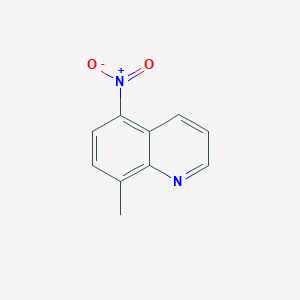![molecular formula C12H14O4 B188148 2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane CAS No. 5660-56-0](/img/structure/B188148.png)
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane, commonly known as DPEPhos, is a type of ligand used in various chemical reactions. It is a bidentate phosphine ligand that has been shown to be effective in catalyzing various chemical reactions. In
Mechanism Of Action
DPEPhos acts as a bidentate ligand, coordinating with metal ions to form complexes. The metal-DPEPhos complexes then act as catalysts, facilitating various chemical reactions. The exact mechanism of action of DPEPhos in different reactions may vary, but it generally involves the activation of substrates and the stabilization of transition states.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of DPEPhos. However, it is known that DPEPhos is not intended for use as a drug and should not be administered to animals or humans. It is primarily used in chemical reactions and has no known physiological effects.
Advantages And Limitations For Lab Experiments
DPEPhos has several advantages as a ligand in chemical reactions. It is easy to synthesize and purify, and it has been shown to be effective in various reactions. However, DPEPhos also has limitations. It is not effective in all reactions, and its effectiveness may vary depending on the substrate and reaction conditions. Additionally, DPEPhos is sensitive to air and moisture, and it should be stored and handled carefully to prevent degradation.
Future Directions
There are several future directions for research on DPEPhos. One direction is to explore its application in new chemical reactions and its effectiveness compared to other ligands. Another direction is to investigate the mechanism of action of DPEPhos in different reactions, which may provide insights into the design of more effective catalysts. Additionally, research on the stability and handling of DPEPhos may lead to improvements in its synthesis and use in chemical reactions.
Synthesis Methods
The synthesis of DPEPhos involves the reaction of 4-bromo-1,3-dioxolane with 4-(1,3-dioxolan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields DPEPhos as a white solid, which can be further purified using column chromatography.
Scientific Research Applications
DPEPhos has been widely used in various chemical reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has been shown to be effective in catalyzing these reactions, leading to high yields and selectivity. DPEPhos has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
CAS RN |
5660-56-0 |
|---|---|
Product Name |
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane |
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H14O4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
InChI Key |
KFYUAUKBIGISTN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
Other CAS RN |
5660-56-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




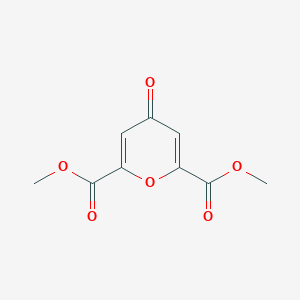
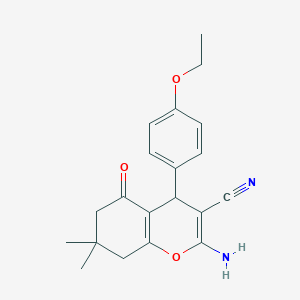
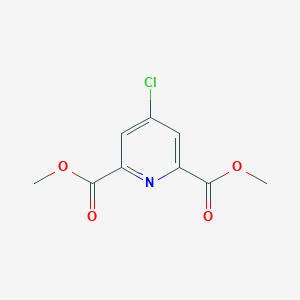
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

